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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)morpholine

CAS No.: 1196551-89-9

Cat. No.: B3089640

Get Quote

Executive Summary
This guide details the analytical framework for the characterization of 3-(3-
Fluorophenyl)morpholine (3-FPM), a fluorinated regioisomer of the CNS-active compound

phenmetrazine.[1][2] As a secondary amine with a chiral center at the C3 position and a meta-

fluorine substitution, 3-FPM requires a multi-modal analytical approach to ensure structural

integrity, chemical purity, and enantiomeric excess (ee).[1][2]

This protocol integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

High-Performance Liquid Chromatography (HPLC) into a cohesive validation workflow.[2]

Special emphasis is placed on 19F-NMR for regioisomer confirmation and Chiral HPLC for

enantiomer resolution.[1][2]

Physicochemical Profile & Safety
Before initiating analysis, the operator must understand the analyte's behavior in solution.
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Property Value / Characteristic Analytical Implication

Molecular Formula C₁₀H₁₂FNO
MW = 181.21 g/mol (Free

Base)

Basicity (pKa) ~8.5 - 9.0 (Est.)[1][2]

Secondary amine.[1][2][3]

Requires acidic mobile phases

(pH < 4) or high-pH stable

columns to prevent peak

tailing.[2]

Chirality One stereocenter (C3)

Exists as (S)- and (R)-

enantiomers.[2] Separation

requires polysaccharide-based

chiral stationary phases

(CSPs).[2][3]

UV Chromophore Phenyl ring

approx. 210 nm, 260 nm.[2]

Detection at 210 nm

maximizes sensitivity; 254 nm

improves specificity.[2]

Solubility
Low in neutral water; High in

MeOH, ACN, 0.1M HCl.[1]

Dissolve samples in 50:50

ACN:Water or dilute acid for

RP-HPLC.[1][2]

Safety Protocol:

Hazards: 3-FPM is a potential irritant and CNS active substance.[1][2]

Handling: All powder handling must occur within a Class II Biological Safety Cabinet or Fume

Hood.[1][2]

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][2]

Structural Identification Workflow (NMR & MS)
The primary challenge with fluorinated phenylmorpholines is distinguishing between

regioisomers (2-, 3-, or 4-fluorophenyl).[1][2] We utilize 19F-NMR as the definitive orthogonal
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filter.[1][2]

Experimental Protocol: NMR Spectroscopy
Solvent: Deuterated Chloroform (

) or Methanol-

(

).[2]

is preferred for resolution of amine protons.

Concentration: 10-15 mg in 600 µL solvent.

Internal Standard:

-Trifluorotoluene (for quantitative 19F, optional).[1][2]

Expected Signals:

1H NMR (400 MHz,

):

7.3 - 6.9 ppm (Multiplet, 4H): Aromatic protons.[2] Note: The meta-substitution pattern
creates a complex splitting pattern compared to the para-isomer.[1]

3.8 - 3.0 ppm (Multiplet, ~5H): Morpholine ring protons (ether adjacent).[2]

2.9 - 2.7 ppm (Multiplet, ~2H): Morpholine ring protons (amine adjacent).[2]

1.8 ppm (Broad s, 1H): N-H proton (chemical shift varies with concentration/water).[2]

19F NMR (376 MHz, Decoupled):

Signal: Single singlet (or multiplet if coupled) at approximately -110 to -115 ppm.[1][2]

Differentiation: A para-fluoro (4-F) typically shifts further upfield (~-118 ppm), while ortho-

fluoro (2-F) shifts downfield and shows distinct coupling dynamics.[1][2]
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Experimental Protocol: GC-MS (EI Source)
Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm).

Carrier: Helium @ 1.0 mL/min.[1][2]

Temp Program: 80°C (1 min)

20°C/min

280°C (3 min).

Fragmentation Logic (EI, 70eV):

Molecular Ion (

): m/z 181 (often weak).[2]

Base Peak: m/z 70-72 range (Morpholine ring fragmentation).[2]

Regioisomer Marker: Loss of benzylic fragment.
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Figure 1: Structural Identification Logic Flow. 19F NMR provides the critical regio-specificity.

Chemical Purity Assay (RP-HPLC)
For routine purity analysis, a Reversed-Phase (RP) method is required.[1][2] Due to the basic

nitrogen, peak tailing is the primary failure mode. We mitigate this using a low-pH buffer or a

charged surface hybrid (CSH) column.[2]

Method Parameters
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect CSH), 150 x 4.6 mm, 3.5

µm.[2]

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

Mobile Phase B: Acetonitrile (ACN).[2]

Flow Rate: 1.0 mL/min.[1][2]

Detection: UV @ 210 nm (primary), 254 nm (secondary).[2]

Gradient:

0.0 min: 5% B[1][2]

10.0 min: 95% B[1][2]

12.0 min: 95% B[1][2]

12.1 min: 5% B (Re-equilibration)

Self-Validating System Suitability (SST)
Before running samples, the system must pass these criteria using a standard solution (0.1

mg/mL):

Tailing Factor (

):

.[2] (If

, increase buffer strength or temperature to 40°C).

Precision: %RSD of peak area

2.0% (n=5 injections).

Retention Time: Stable within
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0.1 min.

Chiral Purity Characterization
3-FPM contains one chiral center.[1][2] Synthesis often yields a racemate.[2] Biological activity

often differs significantly between enantiomers.[2]

Chiral Method Development Strategy
Polysaccharide columns (Amylose/Cellulose carbamates) are the industry standard.[2]

Primary Screen: Chiralpak IG or Chiralpak IC (Immobilized phases allow versatile solvent

use).[2]

Mode: Normal Phase (Hexane/IPA) or Polar Organic (ACN/MeOH/Base).[2]

Recommended Protocol (Polar Organic Mode)
This mode is preferred for MS compatibility and solubility.[2]

Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3

µm.[1][2]

Mobile Phase: Acetonitrile / Methanol / Diethylamine (90 : 10 : 0.1 v/v/v).[2]

Note: Diethylamine (DEA) is critical to suppress interaction of the amine with residual

silanols.

Flow Rate: 1.0 mL/min.[1][2]

Temp: 25°C.

Expected Separation: The enantiomers should resolve with a resolution (

) > 2.0.
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Figure 2: Chiral Method Development Decision Tree. Polar Organic mode is prioritized for

throughput.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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